molecular formula C10H12F3NO2 B13052031 (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13052031
M. Wt: 235.20 g/mol
InChI Key: IKDJDRASZKOCIH-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The precursor undergoes a condensation reaction with a chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired chiral amine.

    Hydroxylation: The final step involves the hydroxylation of the chiral amine to introduce the hydroxyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral catalysts and advanced purification techniques, such as chromatography, are employed to ensure the desired stereochemistry and high-quality product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, contributing to its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1,2,4-Triazole-containing compounds: Share similar pharmacological properties and applications in drug discovery.

Uniqueness

(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1

InChI Key

IKDJDRASZKOCIH-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)(F)F)N)O

Origin of Product

United States

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